molecular formula C22H20N4O2 B10925409 N-(2-ethoxyphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2-ethoxyphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10925409
M. Wt: 372.4 g/mol
InChI Key: MVVDLICYGFZHOJ-UHFFFAOYSA-N
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Description

N~4~-(2-ETHOXYPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-ETHOXYPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Industrial production also emphasizes the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-ETHOXYPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N~4~-(2-ETHOXYPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N4-(2-ETHOXYPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives, such as:

Uniqueness

N~4~-(2-ETHOXYPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H20N4O2/c1-3-28-20-12-8-7-11-18(20)25-22(27)16-13-19(15-9-5-4-6-10-15)24-21-17(16)14-23-26(21)2/h4-14H,3H2,1-2H3,(H,25,27)

InChI Key

MVVDLICYGFZHOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=CC=C4

Origin of Product

United States

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